molecular formula C18H24FN5O B2378192 2-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-5-fluoropyrimidine CAS No. 2380041-11-0

2-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-5-fluoropyrimidine

Cat. No.: B2378192
CAS No.: 2380041-11-0
M. Wt: 345.422
InChI Key: ZGIXUZNUJQOSSN-UHFFFAOYSA-N
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Description

2-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-5-fluoropyrimidine is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a pyridazine ring substituted with a tert-butyl group, a piperidine ring, and a fluoropyrimidine moiety, making it a complex and versatile molecule.

Preparation Methods

The synthesis of 2-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-5-fluoropyrimidine involves multiple steps, typically starting with the preparation of the pyridazine and piperidine intermediates. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Industrial production methods may involve large-scale batch reactions with stringent control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the fluoropyrimidine moiety, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-5-fluoropyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .

Comparison with Similar Compounds

Compared to similar compounds, 2-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-5-fluoropyrimidine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds include:

These compounds share structural similarities but differ in their specific substituents, leading to variations in their reactivity and applications.

Properties

IUPAC Name

2-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN5O/c1-18(2,3)15-4-5-16(23-22-15)25-12-13-6-8-24(9-7-13)17-20-10-14(19)11-21-17/h4-5,10-11,13H,6-9,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIXUZNUJQOSSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)C3=NC=C(C=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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